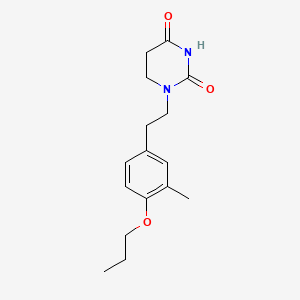

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)-

Description

The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- belongs to the pyrimidinedione family, a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 2. This derivative features a 2-(3-methyl-4-propoxyphenyl)ethyl substituent at the N1 position (Figure 1). The dihydro designation indicates partial saturation of the pyrimidine ring, likely at positions 5 and 6, enhancing conformational flexibility compared to fully aromatic analogs.

Pyrimidinediones are structurally related to uracil (2,4-dihydroxypyrimidine) and its derivatives, which are foundational in nucleic acid chemistry and drug design .

Propriétés

IUPAC Name |

1-[2-(3-methyl-4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-10-21-14-5-4-13(11-12(14)2)6-8-18-9-7-15(19)17-16(18)20/h4-5,11H,3,6-10H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKFOYXLMFQGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237223 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88655-25-8 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088655258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and substituted phenyl compounds. Common synthetic routes may involve:

Condensation reactions: Combining pyrimidine derivatives with substituted phenyl compounds under acidic or basic conditions.

Reduction reactions: Using reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired dihydro form.

Substitution reactions: Introducing the propoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance production rates.

Analyse Des Réactions Chimiques

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Further reduction to more saturated forms using reducing agents.

Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for condensation and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

Biological Studies: Investigating its biological activity and interactions with biomolecules.

Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mécanisme D'action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

Binding to active sites: Inhibiting or activating enzyme activity.

Modulating receptor activity: Acting as an agonist or antagonist.

Altering cellular pathways: Influencing signal transduction pathways and gene expression.

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Halogenation: Analogs like Tipiracil (Cl) and the 5-fluoro derivative (102613-22-9) demonstrate that halogen atoms enhance electrophilicity and metabolic stability, critical for anticancer and antiviral activity . The absence of halogens in the target compound may reduce toxicity but limit enzyme-targeting efficacy.

Synthetic Accessibility :

- Microwave-assisted synthesis () has been employed for pyrimidinediones, reducing reaction times from hours to minutes. The target compound’s ethyl-linked aromatic substituent may require multi-step alkylation or coupling reactions, as seen in Tipiracil’s synthesis .

Physicochemical Properties: The propoxy group in the target compound increases molecular weight (224.21 g/mol vs.

Activité Biologique

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(3-methyl-4-propoxyphenyl)ethyl)- is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine derivatives are known for their roles in various biochemical processes and therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.31 g/mol

- CAS Number : 216686-76-9

Pyrimidinedione derivatives often exhibit biological activity through the inhibition of key enzymes involved in nucleotide synthesis and cellular metabolism. The specific compound in focus may interact with several biological targets:

- Dihydroorotate Dehydrogenase (DHODH) : Inhibition of DHODH can disrupt the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis. This mechanism is particularly relevant in cancer therapy and the treatment of certain infections.

- Thymidylate Synthase (TS) : Compounds that inhibit TS can lead to reduced thymidine levels, affecting DNA replication and repair.

- Antimicrobial Activity : Some pyrimidine derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study evaluated the efficacy of several pyrimidinedione derivatives, including the compound , against various cancer cell lines. The results indicated that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. -

Antimicrobial Studies :

A set of synthesized pyrimidine derivatives was tested for antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound demonstrated moderate inhibitory effects with MIC values ranging from 32 to 64 µg/mL, indicating potential as a lead compound for further development in antimicrobial therapy.

Research Findings

Recent research has highlighted the significance of structural modifications on the biological activity of pyrimidinediones. Substituents at various positions on the phenyl ring have been shown to enhance or diminish activity:

- Electron-donating groups (e.g., methoxy) generally increased activity.

- Electron-withdrawing groups resulted in decreased potency.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can purity be ensured?

The synthesis typically involves multi-step routes, including condensation reactions and functional group modifications. For example, refluxing in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres (N₂/Ar) is critical to minimize oxidation by-products . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the pyrimidinedione core and substituent positions. For example, the dihydro-1H,3H protons appear as distinct doublets in ¹H NMR (δ 3.8–4.2 ppm) . High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI+) validates molecular weight within ±2 ppm error. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O, ~1700–1750 cm⁻¹) .

Q. What safety precautions are required during handling?

While specific toxicity data for this compound is limited, structurally related pyrimidinediones show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the Safety Data Sheet (SDS) . Store under nitrogen at –20°C to prevent degradation .

Q. How can solubility challenges in biological assays be addressed?

The compound’s lipophilic substituents (e.g., 3-methyl-4-propoxyphenyl) reduce aqueous solubility. Use co-solvents like dimethyl sulfoxide (DMSO, ≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility. Dynamic Light Scattering (DLS) can assess aggregation in buffer solutions .

Q. What computational tools are suitable for preliminary molecular modeling?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites. Software like Gaussian 16 or ORCA can optimize geometry and calculate HOMO-LUMO gaps . Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) identifies potential binding modes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Kinetic studies using Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), identify critical factors (temperature, catalyst loading). For example, a Central Composite Design (CCD) revealed that increasing reaction time beyond 24 hours at 80°C reduces yields due to retro-aldol side reactions . Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) improve reproducibility and scalability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., serum protein interference). Validate activity via orthogonal assays:

- In vitro : Dose-response curves (IC₅₀) in cell-free enzymatic assays vs. cell-based assays (MTT proliferation).

- In silico : Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess target binding stability under physiological pH . Cross-reference with PubChem BioAssay data (AID 743255) for consistency checks .

Q. How do substituents influence metabolic stability in preclinical models?

The 3-methyl-4-propoxyphenyl group increases metabolic resistance compared to unsubstituted analogs. Use hepatic microsome assays (human/rat) with LC-MS/MS to track metabolite formation (e.g., O-dealkylation). Introduce deuterium at labile positions (C-2 of the ethyl chain) to prolong half-life .

Q. What crystallographic methods elucidate solid-state interactions?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves dihedral angles between aromatic rings and hydrogen-bonding networks. For example, the pyrimidinedione core forms intermolecular H-bonds (N–H···O=C) at 2.8–3.0 Å, stabilizing the crystal lattice . Pair Distribution Function (PDF) analysis assesses amorphous phase contributions .

Q. How can machine learning accelerate structure-activity relationship (SAR) studies?

Train graph neural networks (GNNs) on ChEMBL datasets to predict bioactivity against related targets (e.g., dihydrofolate reductase). Feature importance analysis (SHAP values) highlights critical substituents, such as the propoxy group’s role in membrane permeability . Active learning loops iteratively guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.